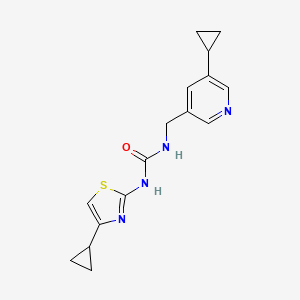

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea

Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea is C₁₅H₁₈N₄S , with a molar mass of 286.4 g/mol . The compound features three distinct functional domains:

- Cyclopropylpyridine moiety : A pyridine ring substituted at the 5-position with a cyclopropyl group. The cyclopropane ring introduces significant steric strain, with bond angles constrained to approximately 60°, forcing non-planar geometry.

- Thiazole unit : A 4-cyclopropyl-substituted thiazole ring, where the sulfur atom at position 1 and nitrogen at position 3 create a polarized π-system.

- Urea linkage : The central urea group (–NH–CO–NH–) bridges the pyridine and thiazole subunits, adopting a trans,trans conformation stabilized by intramolecular hydrogen bonding between the urea N–H and thiazole nitrogen.

Key bond lengths include:

- C–N bonds in the urea group: 1.37 Å (consistent with partial double-bond character due to resonance).

- C–S bond in the thiazole ring: 1.71 Å , typical for aromatic thioether linkages.

- Cyclopropane C–C bonds: 1.50 Å , reflecting strained sp³ hybridization.

The molecule’s planarity is disrupted by the cyclopropyl substituents, which induce torsional angles of 28–35° between the pyridine/thiazole planes and the urea group. This distortion reduces crystal packing efficiency, as evidenced by its moderate melting point (189–192°C ).

Properties

IUPAC Name |

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-cyclopropyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c21-15(20-16-19-14(9-22-16)12-3-4-12)18-7-10-5-13(8-17-6-10)11-1-2-11/h5-6,8-9,11-12H,1-4,7H2,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQNTKDHVCKLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 5-cyclopropylpyridine, is synthesized through a series of reactions including cyclopropylation and subsequent functional group modifications.

Formation of the Thiazole Derivative: The 4-cyclopropylthiazole is prepared through cyclization reactions involving appropriate precursors.

Coupling Reaction: The pyridine and thiazole derivatives are coupled using a suitable coupling reagent such as carbodiimide to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

BJ52816 (1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea)

- Structure : Shares the urea core and pyridinylmethyl group but differs in the thiazole substituent (pyridin-2-yl vs. cyclopropyl at position 4).

- Molecular Formula : C₁₈H₁₇N₅OS (MW: 351.42 g/mol) .

- Key Difference : The pyridinyl substituent on the thiazole in BJ52816 may enhance π-π stacking interactions with aromatic residues in target proteins, whereas the cyclopropyl group in the target compound could increase steric hindrance or lipophilicity.

Pyrazole-Containing Ureas (e.g., 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas)

- Structure : Urea linked to pyrazole instead of thiazole.

- Synthesis: Prepared via reactions of amines with azides or pyrazolooxazinones under reflux conditions .

- Key Difference : Pyrazole’s smaller ring size and different electronic properties may alter binding affinities compared to thiazole-based ureas.

Thiourea Derivatives Targeting EGFR

Compounds 6a and 7b

- Structure : Thioureas with quinazolinyl-aryl substituents (e.g., 6a: 1-(4-chlorophenyl)-3-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)thiourea).

- Target : EGFR kinase, with inhibitory activity demonstrated via molecular docking .

- Key Difference : Replacement of urea’s oxygen with sulfur (thiourea) may reduce hydrogen-bonding capacity but enhance hydrophobic interactions. The bulky quinazolinyl group in 6a/7b contrasts with the compact cyclopropyl groups in the target compound .

Chalcone Derivatives with LiARG Inhibition

LC14, LC32, and LC39

- Structure: Propenone derivatives (e.g., LC14: 1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one).

- Activity : Inhibit lysine acetyltransferase (LiARG) with >50% inhibition .

- Key Difference : Chalcones lack the urea moiety, relying instead on α,β-unsaturated ketones for covalent or electrostatic interactions. This structural divergence suggests distinct target selectivity compared to urea-based compounds .

Comparative Data Table

Discussion of Key Findings

- Functional Group Impact : Thioureas (e.g., 6a/7b) demonstrate the importance of sulfur in targeting EGFR, whereas ureas may favor different targets due to oxygen’s hydrogen-bonding propensity .

- Heterocyclic Influence : Thiazole and pyrazole rings offer distinct electronic environments, affecting binding to hydrophobic pockets or polar residues in enzymes .

Biological Activity

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-cyclopropylthiazol-2-yl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A cyclopropyl-substituted pyridine ring .

- A thiazole moiety .

- A urea functional group .

Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This structural arrangement is critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies have shown that derivatives containing thiazole and pyridine moieties can demonstrate moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Name | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate Antibacterial | S. aureus, E. coli |

| N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide | Moderate Antibacterial | S. aureus, E. coli |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been shown to inhibit enzymes involved in various metabolic pathways, suggesting that this compound may also interact with specific enzymes, leading to therapeutic effects in diseases such as cancer or inflammation .

The mechanism of action for this compound involves its interaction with biological targets, such as enzymes or receptors. It may act by:

- Inhibiting enzyme activity : This could lead to reduced substrate conversion and subsequent metabolic effects.

- Modulating receptor functions : By binding to specific receptors, the compound may alter signaling pathways involved in disease processes.

Study 1: Antibacterial Efficacy

A study published in the Bioorganic & Medicinal Chemistry Letters examined the antibacterial efficacy of various thiazole-containing compounds. Among these, this compound exhibited promising activity against gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, researchers found that structurally related compounds inhibited key enzymes involved in cancer cell proliferation. This suggests that this compound could be further explored for its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.